6-(3,4-Dimethylphenyl)-6-oxohexanoic acid
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Overview
Description
6-(3,4-Dimethylphenyl)-6-oxohexanoic acid is an organic compound characterized by a hexanoic acid backbone with a 3,4-dimethylphenyl group and a keto group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dimethylphenyl)-6-oxohexanoic acid typically involves the following steps:
Aldol Condensation: The initial step involves the aldol condensation of 3,4-dimethylbenzaldehyde with a suitable ketone, such as acetone, under basic conditions to form an intermediate.
Oxidation: The intermediate is then subjected to oxidation using an oxidizing agent like potassium permanganate or chromium trioxide to introduce the keto group at the sixth position.
Hydrolysis: The final step involves the hydrolysis of the intermediate to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The use of environmentally benign solvents and reagents is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dimethylphenyl)-6-oxohexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.
Scientific Research Applications
6-(3,4-Dimethylphenyl)-6-oxohexanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(3,4-Dimethylphenyl)-6-oxohexanoic acid involves its interaction with specific molecular targets and pathways. The keto group and the aromatic ring play crucial roles in its reactivity and binding affinity to biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6-(3,4-Dimethylphenyl)-6-oxoheptanoic acid: Similar structure with an additional carbon in the backbone.
6-(3,4-Dimethylphenyl)-6-oxooctanoic acid: Similar structure with two additional carbons in the backbone.
6-(3,4-Dimethylphenyl)-6-oxononanoic acid: Similar structure with three additional carbons in the backbone.
Uniqueness
6-(3,4-Dimethylphenyl)-6-oxohexanoic acid is unique due to its specific chain length and the position of the keto group, which influence its chemical reactivity and biological activity. The presence of the 3,4-dimethylphenyl group also imparts distinct properties compared to other similar compounds.
Properties
IUPAC Name |
6-(3,4-dimethylphenyl)-6-oxohexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-10-7-8-12(9-11(10)2)13(15)5-3-4-6-14(16)17/h7-9H,3-6H2,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKYRWIIMLLSBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CCCCC(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645272 |
Source
|
Record name | 6-(3,4-Dimethylphenyl)-6-oxohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870286-97-8 |
Source
|
Record name | 6-(3,4-Dimethylphenyl)-6-oxohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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